

High-precision tin-122 isotope analysis using MC-ICP-MS.

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Compound of Interest		
Compound Name:	tin-122	
Cat. No.:	B576531	Get Quote

Application Note & Protocol

Topic: High-Precision **Tin-122** Isotope Analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

AN-SN122-MCICPMS-V1

Introduction

Tin (Sn) possesses the highest number of stable isotopes of any element, making it a powerful tool for tracing various processes in geological, cosmochemical, and archaeological research. [1] High-precision isotope analysis, particularly of ¹²²Sn, allows for the detection of minute isotopic variations caused by mass-dependent fractionation. Recent advancements in Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) have enabled highly precise and accurate measurements of tin isotope ratios.[1]

This application note provides a detailed protocol for achieving high-precision tin isotope analysis using a ¹¹⁷Sn-¹²²Sn double-spike method with MC-ICP-MS. While the primary applications have been in the earth sciences, this technique holds significant potential for the pharmaceutical and drug development sectors. Stable isotope tracers are invaluable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of new drug compounds. For novel metallodrugs incorporating tin or for studies involving tin-based nanoparticles, this high-precision method can provide critical data on the drug's behavior and fate in biological systems.[2][3]



Principle

The accurate determination of tin isotope ratios by MC-ICP-MS is hindered by instrumental mass bias and potential isotope fractionation during sample preparation. To overcome these challenges, a double-spike technique is employed.[4][5] This involves adding a precisely calibrated mixture of two enriched isotopes, in this case, ¹¹⁷Sn and ¹²²Sn, to the sample prior to any chemical processing.[1][4] By measuring the distortion of the isotope ratios of the spike, it is possible to mathematically correct for all mass-dependent fractionation that occurs during both the sample purification and the analysis itself, leading to highly accurate and precise results.

Experimental Protocol Materials and Reagents

- Acids: High-purity, trace metal grade Nitric Acid (HNO₃) and Hydrochloric Acid (HCl).
- Resin: TRU Spec[™] resin (100-150 µm particle size) for chromatographic separation.[1][4]
- Standards: NIST SRM 3161a Tin Standard Solution.
- Spike: ¹¹⁷Sn-¹²²Sn double spike. The spike should be calibrated to determine the exact isotopic composition.
- Labware: PFA or Teflon® vials and beakers, and pipette tips.

Sample Preparation and Chromatographic Separation

This protocol is designed for the purification of tin from a sample matrix to remove isobaric interferences (e.g., from Cadmium and Tellurium) and matrix effects.[5][6]

- Spiking and Digestion:
 - Accurately weigh the sample into a clean PFA vial.
 - Add the ¹¹⁷Sn-¹²²Sn double spike to the sample. An optimal spike-to-sample ratio, often around 40:60, should be used to minimize error propagation.[1]



- Digest the spiked sample using an appropriate mixture of concentrated HNO₃ and HCI.
 For organic matrices, microwave digestion may be required to ensure complete dissolution.
- Column Chemistry:
 - Prepare chromatography columns with a 1.5 mL bed of pre-cleaned TRU resin.[1]
 - o Condition the resin with 3M HCl.
 - Load the digested sample onto the column.
 - Elute matrix elements with 3M HCl.
 - Elute Tin (Sn) using high-purity deionized water or a dilute acid. The exact elution profile should be determined and calibrated for the specific resin batch.
 - Collect the Sn fraction and gently evaporate to dryness.
 - Re-dissolve the purified Sn in dilute (e.g., 2%) HNO₃ for analysis.

MC-ICP-MS Instrumentation and Analysis

The following parameters are typical for a Thermo Fisher Neptune Plus or similar MC-ICP-MS instrument.[4]



Parameter	Setting	Notes
Introduction System	Desolvating Nebulizer (e.g., Apex Omega)	Enhances sensitivity and reduces oxide interferences.
RF Power	~1300 W	Optimize for stable plasma conditions.[6]
Sample Uptake Rate	50-100 μL/min	
Resolution	Low to Medium Resolution	Sufficient for separating Sn isotopes from minor interferences.
Analysis Mode	Static	All isotopes measured simultaneously.
Detector Configuration	Faraday Cups	Configured to measure Sn isotopes (e.g., ¹¹⁷ Sn, ¹¹⁸ Sn, ¹¹⁹ Sn, ¹²⁰ Sn, ¹²² Sn, ¹²⁴ Sn).
Integration Time	~4 seconds per cycle	
Cycles per Analysis	40-60	_

Data Reduction

Data processing is performed offline using an iterative method to solve for the instrumental mass fractionation and the true isotopic composition of the sample. The double spike data reduction can be performed using established spreadsheets or software packages. The results are typically expressed in delta notation ($\delta^{122/118}$ Sn) in per mil (‰) relative to a standard (e.g., NIST SRM 3161a).

Performance and Quantitative Data

The double-spike method allows for very high precision. The following table summarizes typical performance data reported in the literature.



Parameter	Value	Reference
Long-term Precision (δ^{122} / 118 Sn)	±0.013‰ to ±0.065‰ (2SD)	[1][4]
Optimal Spike/Sample Ratio	40:60	[1]
Required Sn per Analysis	50-70 ng	[1][4]
Typical ¹²⁰ Sn Beam Intensity	> 14 V at 50 ng/g	[1]

Visualizations Experimental Workflow

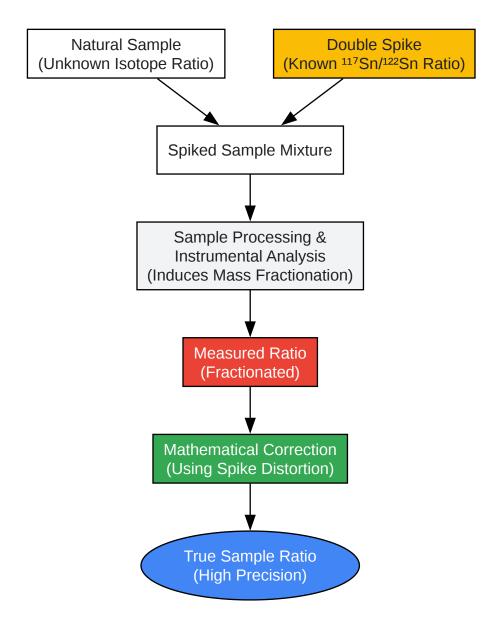


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Caption: Workflow for high-precision tin isotope analysis.

Double Spike Correction Principle





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Caption: Logical diagram of the double spike correction method.

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